molecular formula C9H9F3O3 B13300965 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione

5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione

Cat. No.: B13300965
M. Wt: 222.16 g/mol
InChI Key: SGRRYXLZRBDFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C9H9F3O3 It is a derivative of cyclohexane-1,3-dione, featuring a trifluoroacetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoroacetylating agent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different cyclohexane derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the synthesis of various derivatives. Additionally, the compound’s ability to form enolates makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is unique due to the presence of both a methyl and a trifluoroacetyl group, which imparts distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

5-methyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H9F3O3/c1-4-2-5(13)7(6(14)3-4)8(15)9(10,11)12/h4,7H,2-3H2,1H3

InChI Key

SGRRYXLZRBDFFO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.